![molecular formula C19H25N3O2S B5675920 1-benzyl-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1,4-diazepan-6-ol](/img/structure/B5675920.png)
1-benzyl-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1,4-diazepan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 1-benzyl-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1,4-diazepan-6-ol often involves complex reactions including cyclization and C-N coupling. For instance, the synthesis of benzo[e][1,2,6]thiadiazino[3,4-b][1,4]diazepin-10(11H)-ones showcases the intricate pathways involving treatment with NaH and Pd-catalyzed C-N coupling, demonstrating the complexity and precision required in synthesizing related compounds (Kalogirou et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various spectroscopic methods including FT-IR, NMR, and UV–Vis spectroscopy, providing insights into the geometric and electronic configurations. The detailed study of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one, a benzo[d]thiazole derivative, exemplifies the intricate analysis required to understand the molecular structure of such compounds (Inkaya, 2018).
Chemical Reactions and Properties
The chemical reactivity and transformation of similar compounds under various conditions, such as nucleophilic attacks and thermal, oxidative, and reductive conditions, have been extensively studied. These investigations reveal unexpected transformations, emphasizing the dynamic nature of these compounds in chemical reactions (Kalogirou et al., 2021).
Physical Properties Analysis
The physical properties, including solubility, melting point, and aggregation behavior in different solvents, have been subjects of research. For example, the study on molecular aggregation in thiadiazolyl benzene diols provides valuable insights into how the physical properties like fluorescence lifetimes and circular dichroism spectra are influenced by molecular aggregation, demonstrating the significant impact of solvent and concentration on these properties (Matwijczuk et al., 2016).
properties
IUPAC Name |
(4-benzyl-6-hydroxy-1,4-diazepan-1-yl)-(2-propyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-2-6-18-20-17(14-25-18)19(24)22-10-9-21(12-16(23)13-22)11-15-7-4-3-5-8-15/h3-5,7-8,14,16,23H,2,6,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLPKSJUBVUFRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N2CCN(CC(C2)O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1,4-diazepan-6-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.